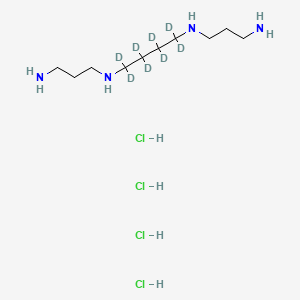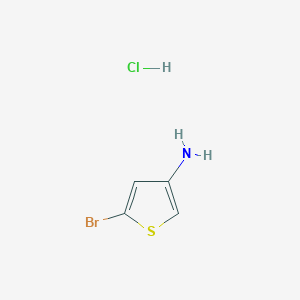
N-(3-aminopropyl)-4-fluorobenzamide hydrochloride
Vue d'ensemble
Description
“N-(3-aminopropyl)methacrylamide hydrochloride” is an aminoalkyl methacrylamide . It’s often used in the synthesis of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications .
Synthesis Analysis
This compound can be synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone .
Chemical Reactions Analysis
In the context of polymerization, the functional monomer influenced the radical polymerization process because of its chain transfer ability .
Applications De Recherche Scientifique
Fluorescent Labeling in Analytical Biochemistry
N-(3-aminopropyl)-4-fluorobenzamide hydrochloride is structurally related to compounds used in analytical biochemistry for fluorescent labeling of amino acids. For instance, studies have utilized derivatives like 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD—F) for the fluorimetric determination of secondary amino acids, leveraging the enhanced reactivity and fluorescence yield of these compounds. Such compounds offer a sensitive and selective method for analyzing amino acids, crucial for understanding biological processes and disease mechanisms (Imai & Watanabe, 1981).
Poly (ADP-ribose) Synthesis Inhibition
Another application area is in the study of poly(ADP-ribose) synthesis, where analogs like 3-aminobenzamide have been used extensively. These inhibitors aid in understanding the role of poly(ADP-ribose) in DNA repair and other cellular functions, albeit with some paradoxical results and nonspecific effects at certain concentrations. The complexity of cellular effects caused by these inhibitors underscores the intricate balance in DNA repair processes and the regulatory role of poly(ADP-ribose) (Cleaver et al., 1985).
Molecular Interactions and Structural Characterization
Compounds similar to N-(3-aminopropyl)-4-fluorobenzamide hydrochloride are used in characterizing molecular structures and interactions. For instance, derivatives like N-3-hydroxyphenyl-4-methoxybenzamide have been synthesized and analyzed through methods like X-ray diffraction and DFT calculations to understand the impact of intermolecular interactions on molecular geometry. Such studies reveal how crystal packing and molecular interactions influence the physical structure and behavior of compounds (Karabulut et al., 2014).
Fluorescent Probes for Enzyme Activity
Analogous compounds also serve as fluorescent probes to study enzyme activity. For example, p-Aminobenzamidine, a related compound, has been employed to investigate the active sites of serine proteases. Its binding to enzymes like trypsin and thrombin causes fluorescence enhancement and spectral shifts, providing valuable insights into enzyme interactions and dynamics (Evans et al., 1982).
Orientations Futures
Propriétés
IUPAC Name |
N-(3-aminopropyl)-4-fluorobenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O.ClH/c11-9-4-2-8(3-5-9)10(14)13-7-1-6-12;/h2-5H,1,6-7,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXDGRJZUWZARO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminopropyl)-4-fluorobenzamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(Tert-butylcarbamoyl)amino]-2-chlorobenzoic acid](/img/structure/B1523338.png)





![1,4-Dioxaspiro[4.4]nonan-7-amine](/img/structure/B1523348.png)



![3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1523353.png)


![7-(Tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1523360.png)